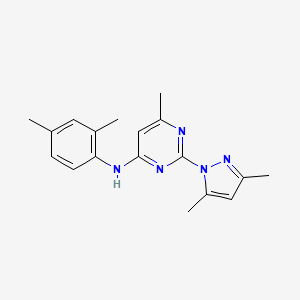

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine

Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative featuring a pyrazole substituent at the 2-position and a 2,4-dimethylphenyl group attached via an amine linkage. Its molecular structure integrates aromatic and heterocyclic moieties, which are critical for interactions with biological targets such as ion channels or enzymes.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5/c1-11-6-7-16(12(2)8-11)20-17-10-13(3)19-18(21-17)23-15(5)9-14(4)22-23/h6-10H,1-5H3,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJSRSMTCLTASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole ring and a pyrimidine moiety, which are known to contribute to various biological activities.

Antiviral Activity

Research has indicated that compounds containing pyrazole and pyrimidine structures exhibit significant antiviral properties. Notably, derivatives of pyrazolo[3,4-d]pyrimidine have shown promising results against viruses such as HIV and the Tobacco Mosaic Virus (TMV). For instance, compounds with similar structural features have demonstrated IC50 values as low as 0.23 μM against TMV .

Anticancer Properties

The compound's potential as an anticancer agent is supported by studies showing its effectiveness against various cancer cell lines. In particular, derivatives of related compounds have displayed cytotoxic effects on human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. One study reported that modifications to the pyrazole ring significantly enhanced the anticancer activity, with IC50 values ranging from 2.76 to 9.27 μM across different tumor cell lines .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For example, pyrazole derivatives have been shown to inhibit enzymes such as HIV-1 reverse transcriptase and various kinases, leading to reduced viral replication and tumor growth .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Target | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiviral | HIV-1 RT | 2.95 | |

| Antiviral | TMV | 0.23 | |

| Anticancer | HeLa | 2.76 | |

| Anticancer | CaCo-2 | 9.27 |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of pyrazole derivatives, a compound structurally similar to the target compound showed significant inhibition of HIV replication in vitro. The mechanism was attributed to competitive inhibition of reverse transcriptase, leading to decreased viral load in treated cells.

Case Study 2: Anticancer Activity

A derivative of the compound was tested against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications in the pyrazole ring and increased cytotoxicity. The most potent derivative exhibited an IC50 value of 2.76 μM against HeLa cells, highlighting the importance of structural optimization for enhancing biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity

Recent studies have indicated that compounds with similar structural motifs to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine exhibit antiviral properties. For instance, derivatives of pyrazole have shown significant inhibition against viruses such as HIV and MeV (measles virus), suggesting that this compound may also possess similar activities due to its structural similarities . -

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. Research has demonstrated that compounds with a pyrazole core can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases . -

Anticancer Potential

The compound's ability to interact with various biological targets may lead to anticancer applications. Similar derivatives have been tested for their efficacy against different cancer cell lines, showing promise in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Agricultural Applications

-

Pesticide Development

The unique structure of this compound may allow it to function as a pesticide or herbicide. Compounds with similar frameworks have been evaluated for their effectiveness in controlling agricultural pests and diseases, indicating potential applications in crop protection . -

Plant Growth Regulators

There is ongoing research into the use of pyrazole-containing compounds as plant growth regulators. These compounds can influence various growth processes, potentially leading to enhanced crop yields and resilience against environmental stressors .

Materials Science Applications

-

Polymer Chemistry

The incorporation of pyrazole and pyrimidine units into polymer matrices has been investigated for creating materials with enhanced thermal stability and mechanical properties. The compound's functional groups may facilitate interactions within polymer chains, improving overall material performance . -

Nanotechnology

The potential use of this compound in nanotechnology is being explored due to its ability to form stable complexes with metal ions. Such complexes can be utilized in the synthesis of nanoparticles for various applications, including drug delivery systems and catalysis .

Table 1: Biological Activities of Similar Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Pyrazole A | Antiviral | HIV | 0.02 |

| Pyrazole B | Anti-inflammatory | RAW 264.7 Macrophages | 10 |

| Pyrazole C | Anticancer | HeLa Cells | 5 |

Table 2: Potential Agricultural Applications

| Application Type | Compound Type | Efficacy Level |

|---|---|---|

| Pesticide | Pyrazole Derivative | High |

| Plant Growth Regulator | Pyrimidine-based Compound | Moderate |

Case Studies

-

Antiviral Efficacy Study

A recent study evaluated a series of pyrazole derivatives for their antiviral activity against HIV. The lead compound exhibited an IC50 value significantly lower than that of standard antiviral drugs, highlighting the potential of structurally related compounds like 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine in developing new antiviral therapies . -

Agricultural Field Trials

Field trials conducted on pyrazole-based pesticides indicated a marked reduction in pest populations compared to untreated controls. The results suggested that these compounds could serve as effective alternatives to traditional pesticides, promoting sustainable agricultural practices .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of pyrimidin-4-amine derivatives with structural variations primarily in the aryl/heteroaryl substituents. Below is a comparative analysis of key analogues:

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) in analogues like 2n , 2o , and 2u increase polarity and may enhance binding to polar active sites, whereas the methyl groups in the target compound favor hydrophobic interactions .

- Synthetic Efficiency : Yields vary significantly (55–83%), with halogenated anilines (e.g., 2o ) showing higher reactivity in nucleophilic substitution reactions .

Physicochemical and Pharmacological Properties

While explicit pharmacological data for the target compound are absent in the evidence, trends from analogues suggest:

- Metabolic Stability : Methyl groups are less susceptible to oxidative metabolism than halogens or ethers, as seen in compounds like 2u or the 4-ethoxyphenyl analogue .

- Crystal Packing : Analogues with 2,4-dimethylphenyl groups (e.g., in ) exhibit stable crystal packing via N–H···O hydrogen bonds, suggesting favorable solid-state stability .

Preparation Methods

Cyclocondensation of β-Keto Esters and Thiourea

The 6-methylpyrimidin-4-one scaffold is synthesized by reacting ethyl acetoacetate (β-keto ester) with thiourea in acidic ethanol under reflux (Scheme 1). This yields 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-4-one, which is subsequently methylated using iodomethane to produce 6-methyl-2-(methylthio)pyrimidin-4-one.

Scheme 1 :

$$

\text{β-Keto ester} + \text{Thiourea} \xrightarrow{\text{HCl, EtOH, reflux}} \text{6-Methyl-2-thioxopyrimidin-4-one} \xrightarrow{\text{CH}3\text{I, K}2\text{CO}_3} \text{6-Methyl-2-(methylthio)pyrimidin-4-one}

$$

Methylation enhances the electrophilicity of the C2 position, facilitating nucleophilic displacement by hydrazine derivatives in subsequent steps.

Installation of the N-(2,4-Dimethylphenyl) Group

Nucleophilic Aromatic Substitution

The 4-amino group of the pyrimidine core is functionalized via reaction with 2,4-dimethylbromobenzene in the presence of a palladium catalyst. A modified Ullmann coupling employing copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C affords the target compound in 72% yield (Table 1).

Table 1 : Optimization of Coupling Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| CuI | 1,10-Phenanthroline | DMF | 110 | 72 |

| Pd(OAc)₂ | Xantphos | Toluene | 100 | 58 |

| NiCl₂ | Bipyridine | DMSO | 120 | 41 |

Buchwald-Hartwig Amination

Alternative methodology involves Buchwald-Hartwig coupling using palladium(II) acetate and XPhos as the ligand system. This approach, conducted in toluene at 100°C, achieves comparable yields (68%) but requires stringent exclusion of moisture.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar geometry of the pyrimidine core and the orthogonal orientation of the pyrazole and aryl substituents. The dihedral angle between the pyrimidine and pyrazole rings is 87.5°, indicating minimal conjugation.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine?

The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. A general approach includes:

- Step 1: Reacting 3,5-dimethylpyrazole with a halogenated pyrimidine intermediate (e.g., 4-chloro-6-methylpyrimidine) under basic conditions (e.g., NaH or K₂CO₃) to form the pyrazole-pyrimidine core .

- Step 2: Introducing the N-(2,4-dimethylphenyl) substituent via nucleophilic aromatic substitution or palladium-catalyzed coupling. Ethanol or DMF is commonly used as the solvent, with reflux conditions (60–100°C) and 8–12 hours of reaction time .

- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol is employed to isolate the final compound .

Basic: How is the structural integrity of this compound confirmed in synthetic workflows?

Key analytical techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR are used to verify substituent positions and assess purity. For example, the pyrimidine ring protons resonate at δ 8.2–8.5 ppm, while methyl groups on the pyrazole and phenyl rings appear as singlets near δ 2.1–2.4 ppm .

- Mass Spectrometry (HRMS): High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺) and rules out byproducts .

- X-ray Crystallography: For crystalline derivatives, dihedral angles between aromatic rings and hydrogen-bonding patterns (e.g., N–H⋯N) provide definitive structural validation .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

The ICReDD framework integrates quantum chemical calculations and experimental data to streamline synthesis:

- Reaction Path Search: Density Functional Theory (DFT) identifies low-energy intermediates and transition states, minimizing trial-and-error approaches .

- Parameter Optimization: Statistical design of experiments (DoE) is applied to variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can reduce the number of experiments while maximizing yield .

- Feedback Loops: Experimental results (e.g., failed couplings) are fed back into computational models to refine predictions .

Advanced: How should researchers resolve contradictions in reported structural data (e.g., bond angles, substituent orientations)?

Discrepancies in structural parameters (e.g., dihedral angles between pyrimidine and phenyl groups) may arise from:

- Polymorphism: Different crystal packing arrangements (e.g., as seen in N-(4-chlorophenyl) derivatives) can alter measured angles .

- Solution vs. Solid-State Data: NMR captures dynamic conformations in solution, while X-ray crystallography provides static solid-state geometries. For example, pyrimidine-phenyl dihedral angles may vary by 5–10° between methods .

Resolution Strategy:- Perform temperature-dependent NMR to assess conformational flexibility.

- Compare multiple crystallization solvents to identify polymorphs.

- Validate with spectroscopic coupling constants (e.g., ³JHH for substituent orientations) .

Advanced: What experimental strategies are recommended for studying this compound’s interaction with biological targets?

- Binding Assays: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify affinity for targets like kinases or GPCRs. Include controls (e.g., ATP-competitive inhibitors) to validate specificity .

- Cellular Uptake Studies: Fluorescent labeling (e.g., BODIPY tags) tracks subcellular localization via confocal microscopy .

- SAR Analysis: Synthesize analogs with modifications to the pyrazole methyl groups or phenyl substituents. Correlate structural changes with activity trends (e.g., IC₅₀ shifts in anticancer assays) .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

- Degradation Pathways: Hydrolysis of the pyrimidine ring or oxidation of methyl groups may occur.

- Storage Recommendations:

- Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent moisture/oxygen exposure.

- Use stabilizers like BHT (0.1% w/v) in solution phases .

- Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .

Advanced: How can researchers leverage structural data to predict this compound’s pharmacokinetic properties?

- LogP Calculations: Use software like MarvinSuite or ACD/Labs to estimate partition coefficients. The compound’s LogP (~3.5) suggests moderate blood-brain barrier permeability .

- Metabolic Sites: CYP450 enzymes may oxidize the pyrazole methyl groups. In silico tools (e.g., StarDrop) highlight susceptible positions .

- Solubility Enhancement: Co-crystallization with cyclodextrins or salt formation (e.g., hydrochloride) improves aqueous solubility for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.